methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Overview
Description
Methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.18925731 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Molecular Structures
Synthesis and Spectral Analysis : Gomaa (2011) explored the synthesis of new compounds related to dibenzo[d,f][1,3]diazepin-5-yl benzoquinones through reactions involving N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines. This study highlighted the formation of complex molecules and their structural elucidation based on spectral data, indicating the chemical versatility of these compounds [Gomaa, 2011].
Photo-Switching in Azobenzene Derivatives : Pirone et al. (2020) conducted a study on asymmetrical visible light-triggered azo-derivatives, revealing their potential for polymer functionalization. This research demonstrated the significant impact of substituents on the isomerization rates of azobenzene derivatives, providing insights into their application in developing smart materials [Pirone et al., 2020].
Benzodiazepine Receptor Binding Studies : Nakao et al. (1990) synthesized compounds bearing a methoxyphenyl group, which demonstrated high affinity to the benzodiazepine receptor, suggesting the potential for neurological applications [Nakao et al., 1990].
Antiproliferative Effects on Cancer Cells : A study by Kim et al. (2011) on phenylpyrazolodiazepin-7-ones revealed their antiproliferative activities against melanoma and hematopoietic cell lines, indicating potential applications in cancer therapy [Kim et al., 2011].
Biological and Pharmacological Potential
Corrosion Inhibition of Benzodiazepine Derivatives : Laabaissi et al. (2021) synthesized benzodiazepine derivatives that showed promising corrosion inhibition properties for mild steel in acidic media, suggesting industrial applications in protecting materials [Laabaissi et al., 2021].
Antimicrobial Evaluation of Benzofuran Based Analogues : Shankar et al. (2016) prepared novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, demonstrating potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents [Shankar et al., 2016].
Properties
IUPAC Name |
methyl 4-[9-(3-methoxyphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-33-21-7-5-6-19(14-21)20-15-24-26(25(31)16-20)27(30-23-9-4-3-8-22(23)29-24)17-10-12-18(13-11-17)28(32)34-2/h3-14,20,27,29-30H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIBZQLXQNJJBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C(=O)OC)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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